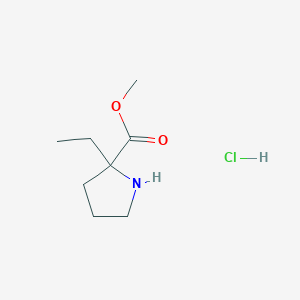
Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride
説明
Molecular Structure Analysis
The empirical formula of “Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” is C8H16ClNO2 . Its molecular weight is 193.67 . The SMILES string representation of its structure is O=C(OC)C1(CC)NCCC1.Cl .Physical And Chemical Properties Analysis
“Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” has an empirical formula of C8H16ClNO2 and a molecular weight of 193.67 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core structure in Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride , is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage .
Synthesis of Biologically Active Compounds
This compound is instrumental in synthesizing a variety of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs and is used to treat human diseases. The non-planarity of the ring, known as “pseudorotation,” is particularly significant in the design of new drug candidates with diverse biological profiles .
Green Chemistry
Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride: can be synthesized using microwave-assisted organic synthesis (MAOS). This method enhances synthetic efficiency and aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis .
Antimicrobial Activity
Derivatives of pyrrolidine, which include the core structure of this compound, have shown promising results in antimicrobial activity. They are being studied for their potential use in developing new antibiotics and treatments for various bacterial infections .
Anticancer Activity
Research has indicated that pyrrolidine derivatives exhibit anticancer activity. The structural features of Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride may contribute to the development of new anticancer agents, particularly in targeting specific cancer cell lines .
Anti-inflammatory and Antidepressant Activities
The compound’s derivatives are also being explored for their anti-inflammatory and antidepressant properties. These activities are crucial in the development of treatments for chronic inflammatory diseases and mood disorders .
Safety and Hazards
“Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It’s important to handle this compound with care and follow safety guidelines.
特性
IUPAC Name |
methyl 2-ethylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-8(7(10)11-2)5-4-6-9-8;/h9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODVNLVQIGMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



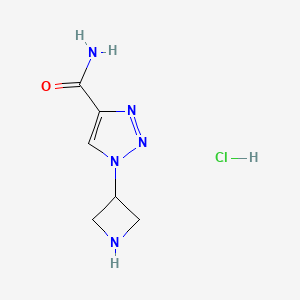

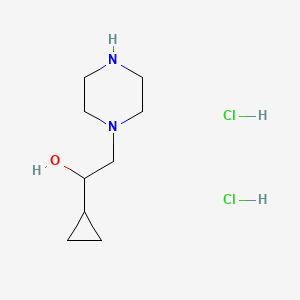
![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)
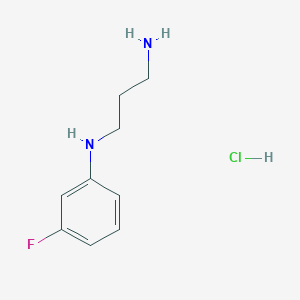


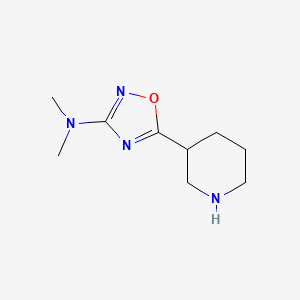
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)